molecular formula C12H15NO2 B13918602 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime

Cat. No.: B13918602
M. Wt: 205.25 g/mol
InChI Key: VUWWOMAFWYFFIK-OUKQBFOZSA-N
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Description

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime typically involves the following steps:

    Starting Material: The synthesis begins with 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

    Oximation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

    Methylation: The oxime is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: The methoxy and oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: The parent ketone compound.

    Other Oximes: Compounds with similar oxime functional groups.

Uniqueness

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime is unique due to the presence of both methoxy and oxime groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C12H15NO2/c1-14-10-6-7-11-9(8-10)4-3-5-12(11)13-15-2/h6-8H,3-5H2,1-2H3/b13-12+

InChI Key

VUWWOMAFWYFFIK-OUKQBFOZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC)/CCC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC)CCC2

Origin of Product

United States

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